Cas no 150809-76-0 (Phenyl seleno-2-azido-3,4,6-tri-O-acetyl-alpha-D-galactopyranoside)

Phenyl seleno-2-azido-3,4,6-tri-O-acetyl-alpha-D-galactopyranoside 化学的及び物理的性質
名前と識別子
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- D96145
- PHENYL SELENO-2-AZIDO-3,4,6-TRI-O-ACETYL-ALPHA-D-GALACTOPYRANOSIDE
- 1-(Phenylseleno)-2-azido-1,2-dideoxy-alpha-D-galactopyranose 3,4,6-triacetate
- 150809-76-0
- Phenyl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-1-seleno-alpha-D-galactopyranoside
- [3,4-bis(acetyloxy)-5-azido-6-(phenylselanyl)oxan-2-yl]methyl acetate
- Phenyl seleno-2-azido-3,4,6-tri-O-acetyl-alpha-D-galactopyranoside
-
- インチ: 1S/C18H21N3O7Se/c1-10(22)25-9-14-16(26-11(2)23)17(27-12(3)24)15(20-21-19)18(28-14)29-13-7-5-4-6-8-13/h4-8,14-18H,9H2,1-3H3/t14-,15-,16+,17-,18-/m1/s1
- InChIKey: SNFHHKWJGMICKN-UYTYNIKBSA-N
- ほほえんだ: [Se](C1C=CC=CC=1)[C@@H]1[C@@H]([C@H]([C@H]([C@@H](COC(C)=O)O1)OC(C)=O)OC(C)=O)N=[N+]=[N-]
計算された属性
- せいみつぶんしりょう: 471.05447g/mol
- どういたいしつりょう: 471.05447g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 29
- 回転可能化学結合数: 10
- 複雑さ: 649
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 5
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 103
Phenyl seleno-2-azido-3,4,6-tri-O-acetyl-alpha-D-galactopyranoside 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR01LS9A-5g |
Phenyl seleno-2-azido-3,4,6-tri-O-acetyl-α-D-galactopyranoside |
150809-76-0 | 98% | 5g |
$697.00 | 2025-02-13 | |
1PlusChem | 1P01LS0Y-250mg |
Phenyl seleno-2-azido-3,4,6-tri-O-acetyl-α-D-galactopyranoside |
150809-76-0 | ≥98% | 250mg |
$75.00 | 2024-06-20 | |
Aaron | AR01LS9A-1g |
Phenyl seleno-2-azido-3,4,6-tri-O-acetyl-α-D-galactopyranoside |
150809-76-0 | 98% | 1g |
$176.00 | 2025-02-13 | |
Apollo Scientific | BICL2506-1g |
Phenyl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-1-seleno-?-D-galactopyranoside |
150809-76-0 | 1g |
£866.00 | 2025-02-22 | ||
Apollo Scientific | BICL2506-250mg |
Phenyl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-1-seleno-?-D-galactopyranoside |
150809-76-0 | 250mg |
£327.00 | 2025-02-22 | ||
Apollo Scientific | BICL2506-500mg |
Phenyl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-1-seleno-?-D-galactopyranoside |
150809-76-0 | 500mg |
£520.00 | 2025-02-22 | ||
Aaron | AR01LS9A-250mg |
Phenyl seleno-2-azido-3,4,6-tri-O-acetyl-α-D-galactopyranoside |
150809-76-0 | 98% | 250mg |
$57.00 | 2025-02-13 | |
1PlusChem | 1P01LS0Y-1g |
Phenyl seleno-2-azido-3,4,6-tri-O-acetyl-α-D-galactopyranoside |
150809-76-0 | ≥98% | 1g |
$191.00 | 2024-06-20 | |
1PlusChem | 1P01LS0Y-5g |
Phenyl seleno-2-azido-3,4,6-tri-O-acetyl-α-D-galactopyranoside |
150809-76-0 | ≥98% | 5g |
$718.00 | 2024-06-20 |
Phenyl seleno-2-azido-3,4,6-tri-O-acetyl-alpha-D-galactopyranoside 関連文献
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
Phenyl seleno-2-azido-3,4,6-tri-O-acetyl-alpha-D-galactopyranosideに関する追加情報
Comprehensive Overview of Phenyl seleno-2-azido-3,4,6-tri-O-acetyl-alpha-D-galactopyranoside (CAS No. 150809-76-0)
Phenyl seleno-2-azido-3,4,6-tri-O-acetyl-alpha-D-galactopyranoside is a specialized glycoside derivative that has garnered significant attention in the fields of organic chemistry and glycobiology. With its unique selenium and azido functional groups, this compound serves as a versatile intermediate in the synthesis of complex carbohydrate-based molecules. Its CAS number 150809-76-0 is a critical identifier for researchers seeking high-purity reagents for advanced studies.
The compound's structure features a phenyl seleno group attached to a 2-azido-3,4,6-tri-O-acetyl-alpha-D-galactopyranoside backbone, making it particularly useful for click chemistry applications. This aligns with the growing demand for bioorthogonal reactions in drug discovery and bioconjugation. Researchers often explore its potential in glycoprotein engineering and cell surface labeling, addressing trending topics like targeted drug delivery and precision medicine.
In recent years, the scientific community has shown increased interest in selenium-containing compounds due to their role in redox biology and antioxidant mechanisms. The phenyl seleno moiety in this molecule offers unique reactivity patterns, enabling selective modifications under mild conditions. This property is highly valued in green chemistry initiatives, where reducing harsh reaction conditions is a priority.
The azido group in this compound provides a handle for Cu-free click chemistry, a technique widely adopted in live-cell imaging and proteomics. This addresses a common search query among biologists: "How to label biomolecules without copper toxicity?" The compound's tri-O-acetyl protection scheme further enhances its stability during storage and handling, a practical advantage frequently discussed in laboratory forums.
From a synthetic perspective, Phenyl seleno-2-azido-3,4,6-tri-O-acetyl-alpha-D-galactopyranoside enables efficient access to alpha-linked galactose derivatives, which are pivotal in studying immune responses and carbohydrate-protein interactions. Its application in designing glycosidase inhibitors resonates with current research on metabolic disorders and enzyme-targeted therapies.
Quality control of this compound often involves advanced analytical techniques like NMR spectroscopy and mass spectrometry, topics frequently searched by analytical chemists. The CAS 150809-76-0 serves as a crucial reference for verifying spectral data and ensuring batch-to-batch consistency, a concern raised in many research publications.
As the demand for custom glycosylation tools grows, this compound's role in chemoenzymatic synthesis workflows becomes increasingly prominent. Its compatibility with both chemical and enzymatic methods positions it as a bridge between traditional and modern carbohydrate chemistry approaches—a hot topic in biotechnology conferences.
In conclusion, Phenyl seleno-2-azido-3,4,6-tri-O-acetyl-alpha-D-galactopyranoside represents a sophisticated tool at the intersection of synthetic chemistry and biological research. Its multifaceted applications continue to inspire innovations in glycan analysis, material science, and therapeutic development, making it a compound of enduring relevance in contemporary scientific exploration.
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